molecular formula C10H12F2O B13594354 4-(3,4-Difluorophenyl)butan-2-ol

4-(3,4-Difluorophenyl)butan-2-ol

Cat. No.: B13594354
M. Wt: 186.20 g/mol
InChI Key: KXKHIMVJXJUJIM-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is characterized by the presence of a butanol group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include:

    Reagents: 3,4-difluorobenzaldehyde, Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

    Solvents: Anhydrous ether or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of intermediates.

    Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification: Techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to alkanes using strong reducing agents.

    Substitution: Halogenation or nitration reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.

Major Products

    Oxidation: 4-(3,4-Difluorophenyl)butan-2-one

    Reduction: 4-(3,4-Difluorophenyl)butane

    Substitution: 4-(3,4-Difluorophenyl)-2-bromobutane, 4-(3,4-Difluorophenyl)-2-nitrobutane

Scientific Research Applications

4-(3,4-Difluorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal with a similar difluorophenyl structure.

    Fluconazole: Another triazole antifungal with a related chemical framework.

    Efinaconazole: An antifungal agent with a difluorophenyl group and a butanol moiety.

Uniqueness

4-(3,4-Difluorophenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-(3,4-difluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,2-3H2,1H3

InChI Key

KXKHIMVJXJUJIM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=C(C=C1)F)F)O

Origin of Product

United States

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